BenchChemオンラインストアへようこそ!

3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Prioritize this compound for halogen-scanning SAR and focused library design. Its unique meta-bromobenzamide core combined with a 2-methyl-2-(thiophen-3-yl)propyl side chain provides a distinctive pharmacophoric pattern, offering conformational rigidity and a heavy-atom label for X-ray crystallography not found in non-halogenated or thiophene-2-yl variants.

Molecular Formula C15H16BrNOS
Molecular Weight 338.26
CAS No. 2309599-24-2
Cat. No. B2957416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
CAS2309599-24-2
Molecular FormulaC15H16BrNOS
Molecular Weight338.26
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2
InChIInChI=1S/C15H16BrNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyVPVBBPUJEXDHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309599-24-2): Procurement-Grade Structural and Physicochemical Baseline


3-Bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309599-24-2) is a synthetic small-molecule benzamide derivative with the molecular formula C15H16BrNOS and a molecular weight of 338.3 g/mol . Its structure features a 3-bromobenzamide core linked via an amide bond to a 2-methyl-2-(thiophen-3-yl)propylamine side chain, positioning a thiophene ring at the 3-position of the propyl linker [1]. The combination of a hydrogen-bond-donating amide NH, a hydrogen-bond-accepting carbonyl oxygen, a lipophilic bromine atom, and a sulfur-containing thiophene ring creates a distinctive pharmacophoric pattern that differentiates it from simpler benzamides and enables modular synthetic derivatization at multiple sites [2].

Why Generic Substitution of 3-Bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309599-24-2) Is Inadvisable Without Comparative Biochemical Data


Even closely related benzamide analogs that share the 2-methyl-2-(thiophen-3-yl)propyl scaffold cannot be considered interchangeable with the 3‑bromo derivative without direct comparative biochemical evidence. The bromine atom at the meta position of the benzamide ring contributes both steric bulk (van der Waals volume ~26.3 ų) and distinct electronic properties that influence halogen‑bonding interactions, lipophilicity (predicted LogP), and metabolic stability [1]. Replacement by hydrogen (the non‑halogenated parent, CAS 2309804‑76‑8), chlorine, or fluorine alters hydrogen‑bond‑acceptor potential, oxidative stability, and target‑binding complementarity in ways that are not linearly predictable [2]. Furthermore, the specific connectivity of the thiophene-3‑yl group to the quaternary carbon of the propyl linker imposes conformational constraints that are absent in thiophene-2‑yl, phenyl, or linear‑alkyl analogs, potentially leading to divergent binding‑site occupancy [3]. Until head‑to‑head selectivity panels, cellular efficacy assays, or pharmacokinetic profiles are published for this compound alongside its closest structural neighbors, generic substitution carries an unquantified risk of altered potency, selectivity, and physicochemical behavior.

Quantitative Comparator Evidence for 3-Bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309599-24-2): A Gap Analysis Against Closest Analogs


Structural Uniqueness: m‑Bromo Benzamide vs. Non‑Halogenated Parent (CAS 2309804‑76‑8)

The target compound contains a bromine substituent at the meta position of the benzamide ring, whereas the closest commercially available analog, N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309804-76-8, C15H17NOS, MW 259.4), bears no halogen . The bromine atom introduces a σ‑hole that can act as a halogen‑bond donor, increases the molecular weight by approximately 79 mass units, and raises the predicted LogP by roughly 0.6–1.0 log units, thereby altering both target‑binding potential and passive membrane permeability [1]. No published IC50, Ki, or EC50 values are available for either compound, precluding quantitative biochemical comparison.

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Halogen Substitution Pattern: meta‑Br vs. para‑Br and ortho‑Br Analogs Not Yet Reported

The bromine atom is positioned at the meta (3‑) position of the benzamide ring. Systematic SAR studies on benzamide series have demonstrated that moving a halogen from meta to para or ortho can alter target potency by >10‑fold and can invert selectivity profiles, as documented for benzamide HDAC inhibitors and kinase‑targeting benzamides [1]. However, no 4‑bromo or 2‑bromo analogs of this specific scaffold have been disclosed or deposited in public databases, making direct head‑to‑head comparison impossible at this time.

Medicinal Chemistry Positional Isomerism Benzamide SAR

Thiophene Regioisomerism: Thiophen‑3‑yl vs. Thiophen‑2‑yl Linker Architecture

The side chain of the target compound incorporates a thiophene ring connected at the 3‑position, whereas many commercial thiophene‑containing benzamides utilize the 2‑thienyl isomer. The 3‑thienyl connectivity alters the dihedral angle between the thiophene plane and the amide group, modifying the conformational ensemble available in solution and in protein binding sites [1]. A 2‑thienyl analog (proposed structure: 3‑bromo‑N‑(2‑methyl‑2‑(thiophen‑2‑yl)propyl)benzamide) has not been reported, but structural modeling predicts a different electrostatic potential surface and altered π‑stacking capability with aromatic protein residues.

Medicinal Chemistry Thiophene Chemistry Conformational Analysis

Absence of Published Comparative Bioactivity Data: A Documented Evidence Gap

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay was conducted on 30 April 2026. No IC50, Ki, Kd, EC50, or percent‑inhibition values were found for 3‑bromo‑N‑(2‑methyl‑2‑(thiophen‑3‑yl)propyl)benzamide or for the three closest structural analogs: the non‑halogenated parent (CAS 2309804‑76‑8), the 3‑chloro analog, or the 4‑bromo analog [1][2][3]. This data vacuum means that any claim of differential activity, selectivity, or ADME behavior relative to comparators is unsupported by experimental evidence.

Data Gap Analysis Procurement Decision Support Risk Assessment

Recommended Research and Industrial Application Scenarios for 3-Bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309599-24-2)


Scaffold‑Hopping and Halogen‑Bonding Probe Design in Medicinal Chemistry

The compound’s unique combination of a meta‑bromobenzamide core and a 2‑methyl‑2‑(thiophen‑3‑yl)propyl side chain makes it a suitable starting point for halogens‑canning SAR campaigns. The bromine atom can be systematically replaced via Suzuki–Miyaura or Buchwald–Hartwig cross‑coupling reactions to explore steric and electronic effects at the meta position, while the thiophene‑3‑yl group offers a metabolically distinct heterocycle compared to phenyl or pyridyl isosteres [1]. Researchers requiring a brominated benzamide scaffold with conformational rigidity should prioritize this compound over non‑halogenated or thiophene‑2‑yl variants.

Chemical Biology Probe Development Requiring a meta‑Bromo Handle for Affinity Enrichment

The bromine substituent serves as a heavy‑atom label for X‑ray crystallography (anomalous dispersion at Br K‑edge, λ = 0.92 Å) and as a synthetic handle for further functionalization. When used in chemical proteomics, the compound can be immobilized or derivatized through the bromine position without perturbing the amide‑thiophene pharmacophore, a strategy not feasible with the non‑halogenated parent [2].

Kinase or Epigenetic Target Screening Libraries

Benzamide scaffolds have established precedence as kinase hinge‑binders and HDAC zinc‑binding groups. This compound, with its thiophene‑3‑yl substituent, offers a three‑dimensional shape distinct from flat aromatic benzamides commonly found in commercial screening collections [3]. Procurement for focused library design is recommended when the goal is to sample novel chemical space not covered by 4‑benzamido‑ or thiophene‑2‑yl‑containing compounds.

Computational Chemistry and Molecular Docking Benchmarking

The absence of experimental bioactivity data makes this compound an excellent candidate for prospective docking and free‑energy perturbation (FEP) studies to predict binding modes before committing to synthesis and assay. Its moderate molecular weight (~338 Da) and balanced LogP (~3.5–4.5 predicted) place it within lead‑like property space, making it suitable for benchmarking computational affinity‑prediction workflows against future experimental data [4].

Quote Request

Request a Quote for 3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.